molecular formula C11H10FN3O B3374209 1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1017471-25-8

1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Katalognummer: B3374209
CAS-Nummer: 1017471-25-8
Molekulargewicht: 219.21 g/mol
InChI-Schlüssel: KOGFLGOVBKEDMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a triazole-based compound featuring a 4-fluorophenyl substituent at the N1 position of the triazole ring and an acetyl group (ethanone) at the C4 position. This scaffold is of interest in medicinal chemistry due to the structural versatility of triazoles, which enables interactions with biological targets via hydrogen bonding and π-π stacking .

Eigenschaften

IUPAC Name

1-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-7-11(8(2)16)13-14-15(7)10-5-3-9(12)4-6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGFLGOVBKEDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the reaction of 4-fluorophenylhydrazine with acetylacetone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as sodium nitrite, to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the triazole ring, aryl groups, or acetyl modifications. Key differences in synthesis, physical properties, and biological activities are highlighted.

Substituent Variations on the Aryl Group
Compound Name Substituent(s) on Aryl Group Melting Point (°C) Yield (%) Key Features
1-[1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one (Target) 4-Fluoro N/A N/A Electron-withdrawing fluorine enhances stability; used in hybrid synthesis .
1-[1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one 3-Chloro, 4-fluoro N/A N/A Dual halogenation may increase steric hindrance and lipophilicity.
1-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one 4-Chloro 155–157 89 Chlorine substitution linked to higher melting points and crystallinity.
1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one 4-Methoxy N/A N/A Methoxy group introduces electron-donating effects, altering reactivity.

Key Observations :

  • Halogenated analogs (F, Cl) exhibit higher melting points compared to methoxy-substituted derivatives, likely due to stronger intermolecular interactions .
  • Fluorine and chlorine substituents are preferred in drug design for their metabolic stability and target affinity .
Modifications to the Ethanone Moiety

Several analogs replace or extend the acetyl group, forming chalcone or hydrazine derivatives:

Compound Name Ethanone Modification Biological Activity Reference
(E)-1-[1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-fluorophenyl)prop-2-en-1-one Chalcone (propenone linker) Anticancer (structural studies)
Methyl 2-(1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate Hydrazine-carbodithioate Aromatase inhibition (breast cancer)

Key Observations :

  • Chalcone derivatives (e.g., compound 4k in ) show enhanced leishmanicidal activity (IC₅₀ = 2.1 µM) due to extended conjugation and nitro/trifluoromethoxy substituents .
  • Hybridization with ferrocene (e.g., ) introduces redox activity, useful in anticancer applications .
Structural and Crystallographic Comparisons
  • Dihedral Angles : The dihedral angle between the triazole and 4-fluorophenyl rings in the target compound’s chalcone derivative is 39.6°, indicating moderate planarity. In contrast, a 4-nitrophenyl analog exhibits a larger angle (87.1°), reducing conjugation and solubility .
  • Crystal Packing: Isostructural compounds (e.g., ) with halogen substitutions (Cl vs. F) show identical packing motifs, suggesting minor adjustments accommodate substituent size .

Analytical Data :

  • ¹H NMR : Peaks at δ 2.47 (s, 3H, CH₃), 7.34–7.50 (m, ArH) .
  • 13C NMR : Signals for carbonyl (δ 170–175 ppm) and triazole carbons (δ 120–150 ppm) .

Biologische Aktivität

1-[1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS Number: 1017471-25-8) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, focusing on its anticancer effects and other pharmacological activities.

The chemical formula for this compound is C11H10FN3OC_{11}H_{10}FN_{3}O, with a molecular weight of 219.22 g/mol. The structure includes a triazole ring, which is known for its biological activity in various pharmacological contexts.

PropertyValue
Chemical FormulaC11H10FN3O
Molecular Weight219.22 g/mol
IUPAC Name1-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]ethanone
PubChem CID24274791
AppearancePowder

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A derivative of this compound, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), was evaluated for its effects on breast cancer cells. The findings indicated that ZQL-4c significantly inhibited cell proliferation and invasion in MCF-7 and MDA-MB-231 breast cancer cell lines.

Key Findings:

  • Cell Proliferation Inhibition: ZQL-4c exhibited dose-dependent cytotoxicity with IC50 values of 2.96 μmol/L for MCF-7 and 0.80 μmol/L for MDA-MB-231 cells after 24 hours of treatment.
  • Mechanism of Action: The compound induced G2/M phase arrest and apoptosis through the generation of reactive oxygen species (ROS) and inhibition of Notch-AKT signaling pathways, which are crucial in cancer cell survival and proliferation .

Other Pharmacological Activities

Beyond its anticancer properties, the compound has been investigated for other biological activities:

  • Antimicrobial Activity: Triazole derivatives have shown promise as antimicrobial agents due to their ability to inhibit fungal growth by targeting sterol biosynthesis pathways.
  • Anti-inflammatory Effects: Some studies suggest that triazole compounds can modulate inflammatory responses, potentially benefiting conditions like arthritis.

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives including this compound:

Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of isostructural compounds involving triazole derivatives demonstrated high yields and effective characterization using techniques such as NMR and IR spectroscopy .

Case Study 2: Anticancer Mechanisms
In another investigation, ZQL-4c was shown to induce apoptosis in breast cancer cells via oxidative stress mechanisms, underscoring the therapeutic potential of triazole derivatives in oncology .

Q & A

Q. What are the common synthetic routes for 1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the 1,2,3-triazole core. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst loading (CuI or CuSO₄/sodium ascorbate). For example, solvent-free conditions with Fe₃O₄@SiO₂@DES magnetic catalysts at 120°C improve efficiency and reduce purification steps . Post-reaction quenching in ice water enhances crystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Key techniques include:

  • ¹H/¹³C NMR : Signals for the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the acetyl group (δ ~2.4–2.6 ppm for CH₃) .
  • FT-IR : Peaks at ~1669 cm⁻¹ (C=O stretch) and ~1552 cm⁻¹ (triazole ring vibrations) .
  • Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₁₀FN₃O).

Q. How does the introduction of a 4-fluorophenyl group influence the compound’s electronic and steric properties?

The electron-withdrawing fluorine atom enhances the triazole ring’s stability and modulates electronic distribution, affecting reactivity in subsequent derivatization. Steric effects from the para-substituted fluorophenyl group influence molecular packing in crystals, as seen in dihedral angles (~45–75°) between the triazole and aromatic rings .

Advanced Research Questions

Q. What crystallographic strategies resolve disorder in the trifluoromethyl groups of analogous triazole derivatives?

High-resolution X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement identifies disordered CF₃ groups. Constraints (ISOR, SIMU) and split-site modeling refine occupancy ratios. Hydrogen bonding (C–H···F/O/N) stabilizes the lattice, as observed in structures with P2₁/n space groups .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like metabotropic glutamate receptors?

Density Functional Theory (DFT) calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) simulates interactions with receptor active sites, using analogs like 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-isoindolin-1-one as templates .

Q. What methodologies address contradictions in biological activity data across triazole derivatives?

Dose-response assays (IC₅₀/EC₅₀) and statistical meta-analysis reconcile discrepancies. For example, fluorinated triazoles show enhanced analgesic activity due to increased lipophilicity (logP) and blood-brain barrier penetration, validated via in vivo inflammation models .

Q. How do solvent-free catalytic systems improve the sustainability of triazole synthesis?

Magnetic deep eutectic solvents (Fe₃O₄@SiO₂@DES) enable recyclable, energy-efficient reactions. These systems achieve >85% yield with minimal waste, as demonstrated in hybrid pyridine syntheses .

Methodological Challenges and Solutions

Q. What advanced crystallographic parameters are critical for refining high-Zʹ structures of this compound?

For structures with Z = 8 (e.g., P2₁/n), twin refinement and Hirshfeld surface analysis (CrystalExplorer) resolve overlapping electron densities. Hydrogen-bonding networks (e.g., C5–H5···F12) are validated using dₙₒᵣₘ and shape-index plots .

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in fluorinated triazoles?

Hirshfeld surfaces quantify contact contributions: F···H (10–15%), C···H (20–25%), and H···H (50–60%). Short contacts (<2.8 Å) correlate with π-π stacking or C–H···π interactions, critical for crystal engineering .

Q. Why do dihedral angles between the triazole and aromatic rings vary significantly across analogs, and how does this impact pharmacological activity?

Steric hindrance from substituents (e.g., CF₃, NO₂) increases dihedral angles (e.g., 74.2° vs. 44.5° in non-fluorinated analogs), altering binding pocket compatibility. Conformational rigidity from smaller angles enhances target affinity, as seen in antipsychotic triazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.